(S)-N-Butylazetidine-2-carboxamide

Catalog No.
S12369061
CAS No.
M.F
C8H16N2O
M. Wt
156.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N-Butylazetidine-2-carboxamide

Product Name

(S)-N-Butylazetidine-2-carboxamide

IUPAC Name

(2S)-N-butylazetidine-2-carboxamide

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

InChI

InChI=1S/C8H16N2O/c1-2-3-5-10-8(11)7-4-6-9-7/h7,9H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChI Key

WOJMUKUEKGCDGX-ZETCQYMHSA-N

Canonical SMILES

CCCCNC(=O)C1CCN1

Isomeric SMILES

CCCCNC(=O)[C@@H]1CCN1

(S)-N-Butylazetidine-2-carboxamide is a chiral compound characterized by a four-membered azetidine ring containing a carboxamide functional group. The presence of the butyl group attached to the nitrogen atom of the azetidine ring contributes to its unique chemical properties and biological activities. This compound is notable for its potential applications in medicinal chemistry and its role as a building block in the synthesis of more complex molecules.

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
  • Amidation: The amide group can react with various nucleophiles to form new amide bonds, which is critical for synthesizing derivatives.
  • Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to regenerate the corresponding carboxylic acid and amine.

These reactions are fundamental for modifying the compound and exploring its derivatives for various applications.

Research indicates that (S)-N-Butylazetidine-2-carboxamide exhibits significant biological activity. It has been studied for its potential antimicrobial properties, particularly against various bacterial strains. The azetidine ring structure is believed to enhance its interaction with biological targets, making it a candidate for drug development. Additionally, compounds with similar structures have shown activity in inhibiting specific enzymes or pathways relevant to disease mechanisms.

The synthesis of (S)-N-Butylazetidine-2-carboxamide can be achieved through several methods:

  • Direct Amide Formation: This method involves reacting an appropriate azetidine derivative with an amine in the presence of coupling agents such as 1,1'-carbonyldiimidazole.
  • Carboxylic Acid Activation: The carboxylic acid can be activated using agents like N-hydroxysuccinimide or carbodiimides before reaction with amines.
  • Ring Opening Reactions: Azetidines can also be synthesized through ring-opening reactions of cyclic precursors followed by subsequent functionalization.

These methods allow for the efficient production of (S)-N-Butylazetidine-2-carboxamide and its derivatives.

(S)-N-Butylazetidine-2-carboxamide has various applications in fields such as:

  • Medicinal Chemistry: It serves as a precursor for developing new pharmaceuticals, particularly those targeting bacterial infections.
  • Chemical Biology: The compound is used in studies exploring enzyme inhibition and protein interactions.
  • Synthetic Chemistry: It acts as a building block for synthesizing more complex heterocyclic compounds.

The versatility of (S)-N-Butylazetidine-2-carboxamide makes it valuable in both research and industrial applications.

Studies on the interactions of (S)-N-Butylazetidine-2-carboxamide with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Research has indicated that this compound can selectively bind to certain protein targets, influencing their activity. For example, it has been shown to interact with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Several compounds share structural similarities with (S)-N-Butylazetidine-2-carboxamide, each exhibiting unique properties. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
1-Pyrrolidinecarboxylic AcidPyrrolidineExhibits different biological activities
3-Aminopropanoic AcidAmino AcidKnown for its role in protein synthesis
4-MethylprolineProline DerivativeImportant in protein structure
1-Cyclopropanecarboxylic AcidCyclopropaneUnique strain energy affecting reactivity

(S)-N-Butylazetidine-2-carboxamide stands out due to its specific azetidine ring structure and functional groups that confer distinct reactivity and biological activity compared to these similar compounds. Its unique combination of features makes it a promising candidate for further research and development in medicinal chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

156.126263138 g/mol

Monoisotopic Mass

156.126263138 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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